(2,6-Dibromo-3-nitrophenyl)methanol
Description
(2,6-Dibromo-3-nitrophenyl)methanol (C₇H₅Br₂NO₃) is a substituted aromatic alcohol featuring a methanol (-CH₂OH) group attached to a benzene ring with bromine (Br) atoms at the 2- and 6-positions and a nitro (-NO₂) group at the 3-position.
Properties
Molecular Formula |
C7H5Br2NO3 |
|---|---|
Molecular Weight |
310.93 g/mol |
IUPAC Name |
(2,6-dibromo-3-nitrophenyl)methanol |
InChI |
InChI=1S/C7H5Br2NO3/c8-5-1-2-6(10(12)13)7(9)4(5)3-11/h1-2,11H,3H2 |
InChI Key |
ZIHYFODQAZKWGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])Br)CO)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of (2,6-Dibromo-3-nitrophenyl)methanol typically involves the bromination of 3-nitrobenzyl alcohol. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 6 positions of the benzene ring. The reaction conditions often include the use of bromine or a brominating agent in an organic solvent . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
(2,6-Dibromo-3-nitrophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(2,6-Dibromo-3-nitrophenyl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Its derivatives are being explored for their antimicrobial properties and potential use in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (2,6-Dibromo-3-nitrophenyl)methanol involves its interaction with specific molecular targets. For example, as an inhibitor of PqsD, it interferes with the biosynthesis of signal molecules in bacterial cell-to-cell communication . This inhibition disrupts quorum sensing, a process critical for bacterial virulence and biofilm formation.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: The bromine and nitro groups in this compound enhance its molecular weight and polarity compared to methanol. The nitro group’s electron-withdrawing nature likely increases the acidity of the hydroxyl proton, making it more reactive in acid-base reactions than methanol.
- Safety Profile: Methanol’s high toxicity and flammability (flash point 12.2°C) contrast with the inferred stability of this compound, where bromine’s steric bulk may reduce flammability but introduce distinct toxicological risks (e.g., halogen-specific toxicity).
- Comparison with 1-(2-Amino-6-nitrophenyl)ethanone: The amino group in the latter compound () introduces electron-donating effects, reducing acidity and reactivity compared to the target compound. Its unclassified hazards highlight the need for caution when extrapolating toxicity data across nitroaromatics.
Physicochemical Properties
Solubility and Reactivity:
- Methanol: Fully miscible with water and organic solvents due to its small size and polarity .
- 1-(2-Amino-6-nitrophenyl)ethanone: Likely soluble in polar solvents, with the amino group enabling hydrogen bonding.
Stability:
- Nitro groups in aromatic systems generally confer thermal and oxidative stability. However, bromine’s steric effects in this compound may hinder nucleophilic substitution reactions compared to smaller halogens (e.g., Cl).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
